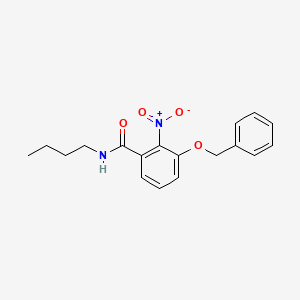
3-(Benzyloxy)-N-butyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-N-butyl-2-nitrobenzamide is an organic compound with a complex structure that includes a benzyl ether, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-butyl-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 3-(benzyloxy)aniline to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with butyl chloride to form the final benzamide product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like pyridine for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-butyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyl ether can be cleaved to form the corresponding phenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(benzyloxy)-N-butyl-2-aminobenzamide.
Reduction: Formation of 3-hydroxy-N-butyl-2-nitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-N-butyl-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-butyl-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the benzyl ether and benzamide moieties can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)pyridin-2-amine
- 3-(Benzyloxy)aniline
- N-butyl-2-nitrobenzamide
Uniqueness
3-(Benzyloxy)-N-butyl-2-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
63435-31-4 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-butyl-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-12-19-18(21)15-10-7-11-16(17(15)20(22)23)24-13-14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
InChI Key |
OVVHFHHILYDJPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)

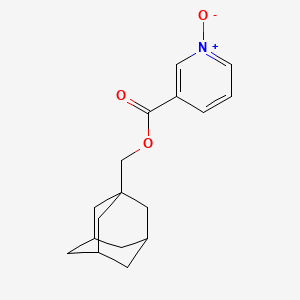
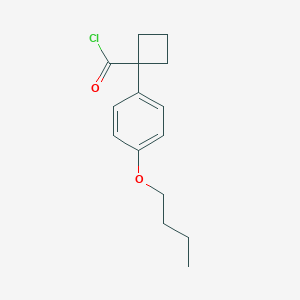
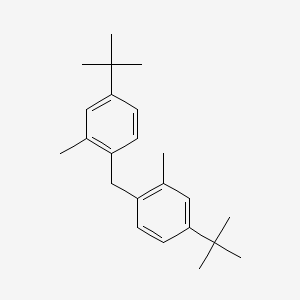
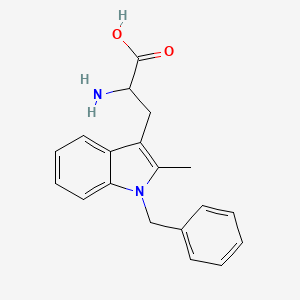

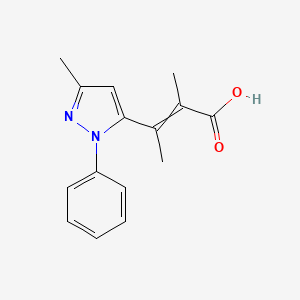
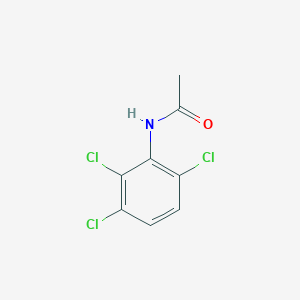
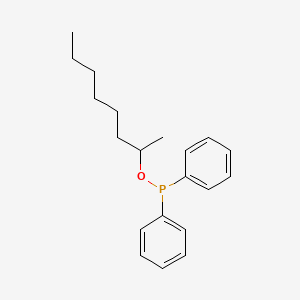
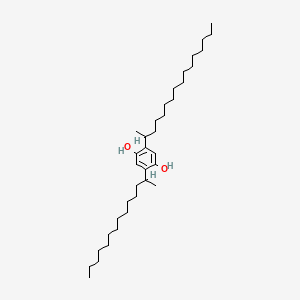
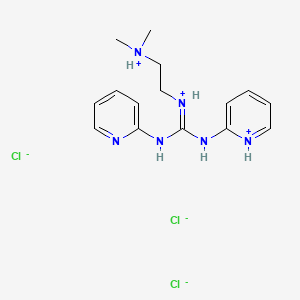
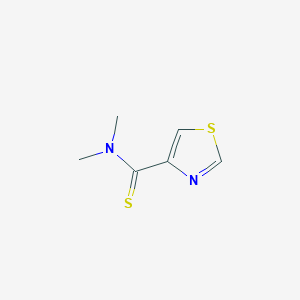
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
